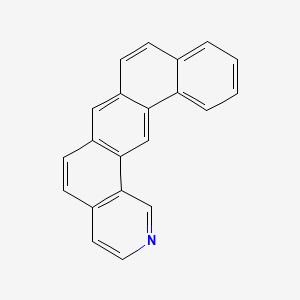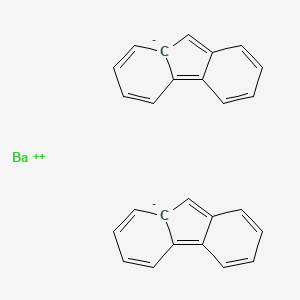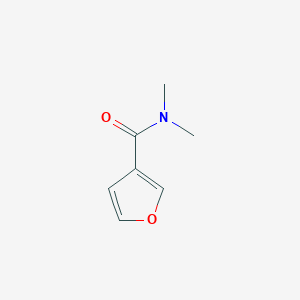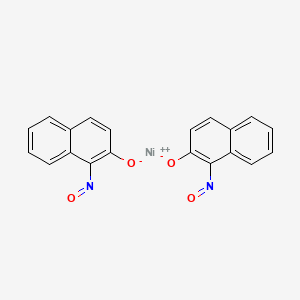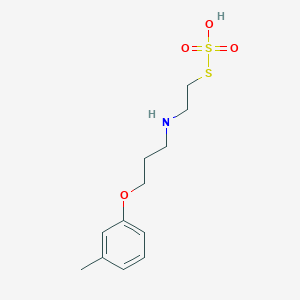
S-2-((3-(m-Tolyloxy)propyl)amino)ethyl thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((3-(m-Tolyloxy)propyl)amino)ethyl thiosulfate is a chemical compound with a complex structure that includes a thiosulfate group, an aminoethyl chain, and a m-tolyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-(m-Tolyloxy)propyl)amino)ethyl thiosulfate typically involves multiple steps. One common method includes the reaction of 3-(m-Tolyloxy)propylamine with ethylene sulfide to form the intermediate compound, which is then reacted with thiosulfuric acid to yield the final product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
S-2-((3-(m-Tolyloxy)propyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced under specific conditions to yield simpler sulfur-containing compounds.
Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and controlled pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can produce a variety of substituted thiosulfate compounds.
Aplicaciones Científicas De Investigación
S-2-((3-(m-Tolyloxy)propyl)amino)ethyl thiosulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of S-2-((3-(m-Tolyloxy)propyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can act as a sulfur donor, participating in redox reactions and influencing cellular processes. The aminoethyl chain and m-tolyloxy group may also contribute to its biological activity by interacting with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- S-2-((3-(phenylsulfanyl)propyl)amino)ethyl thiosulfate
- S-2-((3-(methylsulfanyl)propyl)amino)ethyl thiosulfate
- S-2-((3-(ethylsulfanyl)propyl)amino)ethyl thiosulfate
Uniqueness
S-2-((3-(m-Tolyloxy)propyl)amino)ethyl thiosulfate is unique due to the presence of the m-tolyloxy group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
21224-75-9 |
|---|---|
Fórmula molecular |
C12H19NO4S2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
1-methyl-3-[3-(2-sulfosulfanylethylamino)propoxy]benzene |
InChI |
InChI=1S/C12H19NO4S2/c1-11-4-2-5-12(10-11)17-8-3-6-13-7-9-18-19(14,15)16/h2,4-5,10,13H,3,6-9H2,1H3,(H,14,15,16) |
Clave InChI |
GMNJLZLUWHYVQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


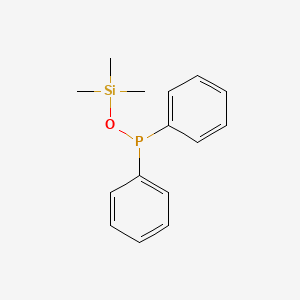

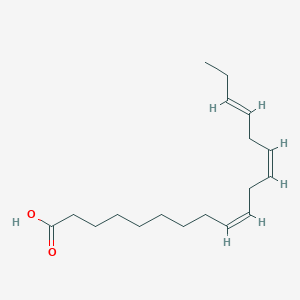
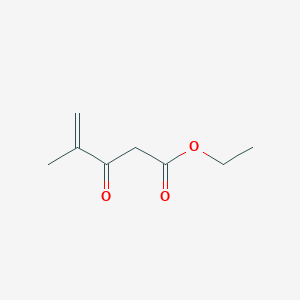
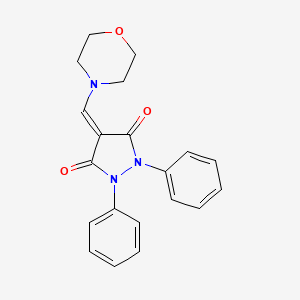
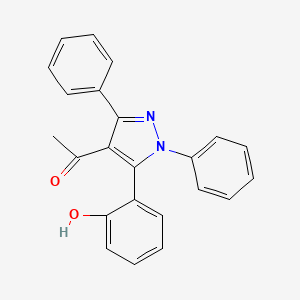
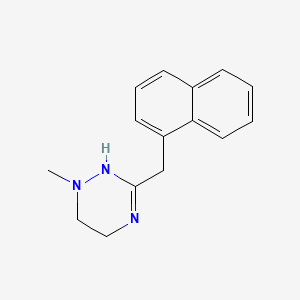
![4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B14706763.png)
